molecular formula C21H21N3O2S B7753383 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-butoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-butoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7753383
M. Wt: 379.5 g/mol
InChI Key: DSNSDVIQZXSBSB-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-butoxyphenyl)-2H-pyrrol-3-one: is a complex organic compound that features a pyrrolone core substituted with benzothiazole and butoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-butoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.

    Substitution Reactions: Introducing the butoxyphenyl group through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

    Catalysts: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-butoxyphenyl)-2H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the butoxy group, potentially altering its chemical and biological properties.

    4-(1,3-benzothiazol-2-yl)-1-(4-butoxyphenyl)-2H-pyrrol-3-one: Lacks the amino group, which could affect its reactivity and applications.

Uniqueness

The presence of both the benzothiazole and butoxyphenyl groups in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-butoxyphenyl)-2H-pyrrol-3-one may confer unique properties, such as enhanced biological activity or specific electronic characteristics, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-butoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-3-12-26-15-10-8-14(9-11-15)24-13-17(25)19(20(24)22)21-23-16-6-4-5-7-18(16)27-21/h4-11H,2-3,12-13,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNSDVIQZXSBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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